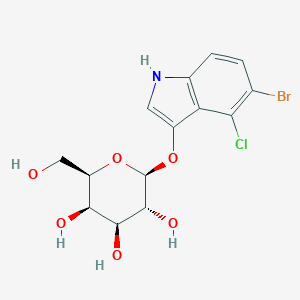

5-Bromo-4-chloro-3-indolyl beta-galactoside

Overview

Description

5-Bromo-4-chloro-3-indolyl beta-galactoside (X-gal) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline substance that is soluble in water and can be used as a substrate in biochemical reactions. X-gal is most commonly used in molecular biology and biochemistry as a tool to detect the activity of certain enzymes. It is also used in the detection of certain genetic mutations, as well as in the study of gene expression and regulation. X-gal is a commonly used reagent in genetic engineering, cell biology, and immunology.

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl beta-galactoside is used in a variety of scientific research applications. It is most commonly used in molecular biology and biochemistry as a tool to detect the activity of certain enzymes. It is also used in the detection of certain genetic mutations, as well as in the study of gene expression and regulation. This compound is a commonly used reagent in genetic engineering, cell biology, and immunology.

In Vivo

In vivo, 5-Bromo-4-chloro-3-indolyl beta-galactoside is used to detect the activity of certain enzymes, as well as to study gene expression and regulation. It is used in the detection of certain genetic mutations, and in the study of gene expression and regulation. This compound can be used in the study of gene expression and regulation in a variety of organisms, including bacteria, yeast, and mammals.

In Vitro

In vitro, 5-Bromo-4-chloro-3-indolyl beta-galactoside is used to study gene expression and regulation in a variety of organisms, including bacteria, yeast, and mammals. It is also used to detect the activity of certain enzymes, as well as to study gene expression and regulation. This compound can be used to study the activity of certain enzymes in vitro, as well as to detect certain genetic mutations.

Mechanism of Action

Target of Action

X-Gal’s primary target is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides . In molecular biology, it is often used to test for the presence of this enzyme .

Mode of Action

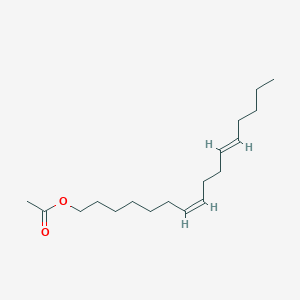

X-Gal is an analog of lactose and can be hydrolyzed by the β-galactosidase enzyme . When cleaved by β-galactosidase, X-Gal yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product which is insoluble . X-Gal itself is colorless, so the presence of the blue-colored product may therefore be used as a test for the presence of active β-galactosidase .

Biochemical Pathways

The hydrolysis of X-Gal by β-galactosidase is a key step in the Lac operon pathway, a classic model of gene regulation . The blue product formed by the hydrolysis of X-Gal is often used as a reporter to visually indicate the activity of the Lac operon .

Pharmacokinetics

Once inside the cell, it can be cleaved by intracellular β-galactosidase .

Result of Action

The cleavage of X-Gal by β-galactosidase results in the formation of an intensely blue product . This color change provides a visual indication of the presence and activity of β-galactosidase, allowing researchers to identify cells that express this enzyme . This is particularly useful in techniques such as blue/white screening in bacterial cloning .

Biological Activity

5-Bromo-4-chloro-3-indolyl beta-galactoside has been shown to be an effective tool in the detection of certain genetic mutations, as well as in the study of gene expression and regulation. It has also been used to study the activity of certain enzymes, as well as to detect certain genetic mutations. This compound has been used in the study of gene expression and regulation in a variety of organisms, including bacteria, yeast, and mammals.

Biochemical and Physiological Effects

This compound has been shown to bind to certain enzymes, such as β-galactosidase, and inhibit their activity. It has also been used to detect the activity of certain enzymes, as well as to study gene expression and regulation. This compound can be used to study the activity of certain enzymes in vitro, as well as to detect certain genetic mutations.

Advantages and Limitations for Lab Experiments

5-Bromo-4-chloro-3-indolyl beta-galactoside is a simple and effective reagent for use in laboratory experiments. It is easy to synthesize and can be stored at room temperature. This compound is a commonly used reagent in genetic engineering, cell biology, and immunology, and it has been used to detect the activity of certain enzymes, as well as to study gene expression and regulation. However, this compound is not suitable for use in all laboratory experiments, as it is not always effective in detecting certain genetic mutations.

Future Directions

The potential future directions for the use of 5-Bromo-4-chloro-3-indolyl beta-galactoside are numerous. This compound could be used to study the activity of other enzymes, as well as to detect other genetic mutations. It could also be used to study gene expression and regulation in a variety of organisms, including bacteria, yeast, and mammals. Additionally, this compound could be used to study the effects of different environmental conditions on gene expression and regulation. This compound could also be used to study the effects of different drugs on gene expression and regulation. Finally, this compound could be used to study the effects of different dietary components on gene expression and regulation.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl beta-galactoside serves as a substrate for the enzyme beta-galactosidase. In biochemical reactions, beta-galactosidase cleaves the glycosidic bond in this compound, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole. This intermediate compound then dimerizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo . This reaction is utilized in various assays to detect the presence and activity of beta-galactosidase, making this compound a crucial component in molecular biology and biochemistry.

Cellular Effects

This compound influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing the lacZ gene, which encodes beta-galactosidase, the presence of this compound leads to the production of a blue color, indicating enzyme activity . This chromogenic reaction is used to monitor gene expression and cellular metabolism. Additionally, the blue product formed can be used to visualize and quantify the extent of gene expression in various cell types.

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to form the blue indigo dye . This reaction is highly specific to beta-galactosidase, making this compound an ideal substrate for detecting this enzyme’s activity. The blue color produced serves as a visual marker for the presence of beta-galactosidase, allowing researchers to study gene expression and enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, light, and pH. It is known to be sensitive to moisture and light, requiring storage under inert gas and protection from light to maintain its stability . Over time, degradation of this compound can affect its efficacy in assays, leading to reduced sensitivity and accuracy in detecting beta-galactosidase activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively serves as a substrate for beta-galactosidase, producing the characteristic blue color. At higher doses, potential toxic or adverse effects may be observed . It is crucial to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models used in the studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to galactose metabolism. The compound is hydrolyzed by beta-galactosidase, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole . The galactose produced can enter glycolysis or other metabolic pathways, while the indole derivative undergoes further chemical transformations to form the blue indigo dye. This metabolic process is essential for the chromogenic detection of beta-galactosidase activity in various biological samples.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound is cell-permeant, allowing it to diffuse across cell membranes and reach intracellular beta-galactosidase . Once inside the cell, it interacts with the enzyme, leading to the production of the blue dye. The distribution of this compound within tissues depends on factors such as tissue permeability, enzyme expression levels, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of beta-galactosidase. In cells expressing the lacZ gene, beta-galactosidase is typically localized in the cytoplasm . Consequently, this compound is also found in the cytoplasm, where it undergoes hydrolysis by the enzyme. The resulting blue dye accumulates in the cytoplasm, providing a visual marker for beta-galactosidase activity and gene expression.

properties

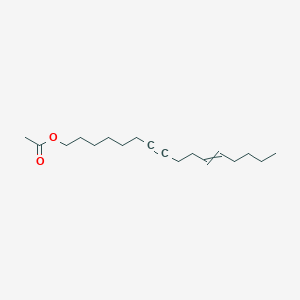

IUPAC Name |

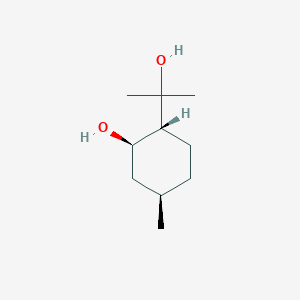

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-AEOCFKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

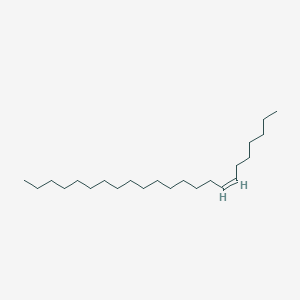

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

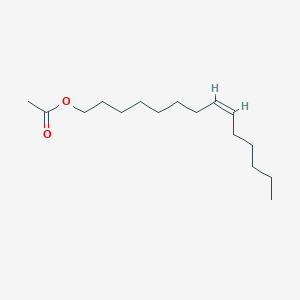

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

7240-90-6 | |

| Record name | X-gal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7240-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V595OG374W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.